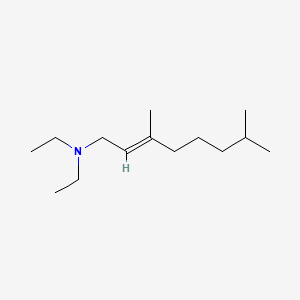

N,N-Diethyl-3,7-dimethyl-6-octen-1-amine

Beschreibung

Overview of Tertiary Alkenyl Amines in Organic Synthesis

Tertiary alkenyl amines are characterized by a nitrogen atom bonded to three organic substituents, with at least one of these substituents containing a carbon-carbon double bond. This structural motif imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. The presence of the amine group can direct the reactivity of the alkene, and conversely, the electronic nature of the alkene can influence the properties of the amine.

In synthetic chemistry, tertiary amines are widely used as catalysts, bases, and as precursors to a variety of other functional groups. The incorporation of an alkenyl moiety expands this utility, allowing for further functionalization through reactions at the double bond, such as hydrogenation, oxidation, and addition reactions.

Structural Classification and Isomeric Considerations of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine

N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine is a tertiary alkenyl amine with the molecular formula C₁₄H₂₉N. Its structure consists of an eight-carbon chain with methyl groups at positions 3 and 7, a double bond at the 2-position, and a diethylamino group attached to the first carbon. This compound is also known by its common name, N,N-diethylgeranylamine, particularly for its (E)-isomer.

Z- and E-Stereoisomerism of the Alkene Moiety

The presence of a double bond at the C2-C3 position gives rise to geometric isomerism, resulting in two stereoisomers: (Z)-N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine and (E)-N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine. The "Z" configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, while the "E" configuration indicates they are on opposite sides.

These isomers can exhibit different physical and chemical properties, and their selective synthesis is a key consideration in organic chemistry. The (E)-isomer is more commonly referred to as N,N-diethylgeranylamine. A known synthesis of this isomer involves the reaction of myrcene (B1677589) with diethylamine (B46881) in the presence of metallic lithium or butyllithium (B86547). orgsyn.org This reaction proceeds stereoselectively, yielding predominantly the (E)-isomer. orgsyn.org

Chiral Centers and Enantiomeric Purity (if applicable to specific isomers or synthetic pathways)

The carbon atom at position 3 in the octene chain of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine is a potential chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, the C2=C1-N(Et)₂ group, and the C4-C8 alkyl chain. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-isomers, for each of the Z and E geometric isomers.

The enantiomeric purity of the final product is highly dependent on the stereochemistry of the starting materials and the mechanism of the synthetic route employed. While the synthesis from myrcene is noted for its stereoselectivity regarding the double bond, the chirality at C3 may not be controlled without the use of chiral catalysts or starting materials. The analysis and separation of these enantiomers would typically require chiral chromatography techniques.

Historical Development and Significance of Related Alkenyl Amine Scaffolds in Chemical Research

The study of alkenyl amines is intrinsically linked to the broader history of amine synthesis and the exploration of natural products. Terpenoids, a large and diverse class of naturally occurring organic compounds derived from isoprene units, have long been a source of inspiration for synthetic chemists. nih.govnih.gov The functionalization of terpenes to include amine groups has led to the development of a wide range of terpenoid amines.

Historically, the synthesis of amines often involved the reaction of alkyl halides with ammonia or amines, a method that can lead to a mixture of primary, secondary, and tertiary amines. Over time, more selective methods have been developed. The synthesis of N,N-dialkylgeranylamines, for instance, has been achieved through the reaction of geranyl halides with dialkylamines. orgsyn.org The development of a one-step synthesis from myrcene and dialkylamines represents a more efficient and atom-economical approach. orgsyn.org

Related acyclic monoterpenoid amines serve as important intermediates in the fragrance and flavor industry, as well as in the synthesis of more complex molecules. For example, N,N-diethylgeranylamine is a key intermediate for the synthesis of industrially important acyclic monoterpenes such as geranyl acetate (B1210297), linalool, citral (B94496), and citronellal (B1669106). orgsyn.org

Research Gaps and Future Perspectives for N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine Investigations

While the synthesis of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, particularly its E-isomer, is well-established and its role as a synthetic intermediate is recognized, several areas remain underexplored.

Detailed Physicochemical and Spectroscopic Data

| Property | (E)-Isomer Value | (Z)-Isomer Value |

| Molecular Formula | C₁₄H₂₉N | C₁₄H₂₉N |

| Molecular Weight | 209.40 g/mol | 209.40 g/mol |

| CAS Number | 40267-53-6 | 40137-00-6 |

| Boiling Point | 84-86 °C at 1.5 mmHg orgsyn.org | Not readily available |

This table presents available data for the isomers of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine.

A significant research gap exists in the detailed investigation of the biological activities of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine itself. While it serves as a precursor to other compounds, its own potential pharmacological or agrochemical properties have not been extensively studied.

Furthermore, the development of enantioselective syntheses to control the stereochemistry at the C3 chiral center presents a compelling avenue for future research. This would allow for the preparation of enantiomerically pure samples, enabling a more thorough investigation of how chirality influences the compound's properties and potential applications.

Another area for future investigation is the development of more sustainable and environmentally friendly synthetic methods. While the existing syntheses are effective, the principles of green chemistry could be further applied to minimize waste and energy consumption.

Finally, the exploration of this molecule's utility as a building block in the synthesis of novel, complex molecular architectures beyond its current applications could lead to the discovery of new materials and bioactive compounds. The combination of the tertiary amine and the reactive alkene in a terpenoid backbone provides a rich platform for further chemical exploration.

Eigenschaften

CAS-Nummer |

41034-88-2 |

|---|---|

Molekularformel |

C14H29N |

Molekulargewicht |

211.39 g/mol |

IUPAC-Name |

N,N-diethyl-3,7-dimethyloct-6-en-1-amine |

InChI |

InChI=1S/C14H29N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,14H,6-8,10-12H2,1-5H3 |

InChI-Schlüssel |

WHDMOUKXLOPMBC-UHFFFAOYSA-N |

Isomerische SMILES |

CCN(CC)C/C=C(\C)/CCCC(C)C |

Kanonische SMILES |

CCN(CC)CC=C(C)CCCC(C)C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation of N,n Diethyl 3,7 Dimethyloct 2 Ene 1 Amine

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine is an electron-rich center, making it susceptible to attack by electrophiles.

Hydroamination: The addition of an N-H bond across the double bond, known as hydroamination, is a potential transformation. This reaction typically requires a catalyst to proceed efficiently. While intermolecular hydroamination with a different amine is conceivable, intramolecular reactions could also be envisioned, potentially leading to cyclic amine structures, though this would be sterically constrained.

Halogenation: The alkene can readily undergo halogenation with elemental halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction would proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion to yield a dihalogenated derivative.

Epoxidation: The double bond can be converted to an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process and is stereospecific. The resulting epoxide is a versatile intermediate for further chemical transformations.

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Hydroamination (intramolecular) | Catalyst (e.g., organolanthanide) | Potentially a cyclic amine |

| Halogenation | Br₂ | 2,3-Dibromo-N,N-diethyl-3,7-dimethyloctan-1-amine |

| Epoxidation | m-CPBA | N,N-Diethyl-3,7-dimethyl-2,3-epoxyoctan-1-amine |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu

Diels-Alder Reaction: The alkene in N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine could potentially act as a dienophile in a Diels-Alder reaction if reacted with a suitable diene. However, the steric hindrance around the trisubstituted double bond might reduce its reactivity in such [4+2] cycloadditions.

Ene Reactions: An ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one reactant (the "ene") to another reactant with a double or triple bond (the "enophile"). The alkene moiety in the title compound could potentially participate as the enophile.

Olefin Metathesis: This powerful reaction, typically catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), involves the redistribution of alkene bonds. N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine could undergo self-metathesis or cross-metathesis with other olefins. However, the tertiary amine group could potentially coordinate to the metal catalyst, possibly inhibiting the reaction.

Polymerization: The alkene functionality allows for the possibility of polymerization. Cationic polymerization, initiated by a strong acid, could be a feasible route. The initiation would involve protonation of the double bond to form a carbocation, which would then propagate by attacking the double bond of another monomer unit. The presence of the amine group could complicate this process by reacting with the acid initiator.

Reactions at the Tertiary Amine Nitrogen

The nitrogen atom of the tertiary amine possesses a lone pair of electrons, making it nucleophilic and basic.

Quaternization: As a tertiary amine, N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine can be readily quaternized by reaction with an alkyl halide, such as methyl iodide (CH₃I). This is an Sɴ2 reaction where the nitrogen atom acts as the nucleophile, displacing the halide and forming a quaternary ammonium (B1175870) salt. google.com

Amine Oxide Formation: The tertiary amine can be oxidized to an amine N-oxide using a suitable oxidizing agent, most commonly hydrogen peroxide (H₂O₂) or a peroxy acid. wikipedia.org The reaction involves the transfer of an oxygen atom to the nitrogen, forming a coordinate covalent bond. thieme-connect.de Amine oxides are often more water-soluble than their parent amines. wikipedia.org The formation of amine oxides can sometimes be an unintended side reaction when amines are exposed to atmospheric oxygen. wikipedia.org

| Reaction | Reagent | Product |

|---|---|---|

| Quaternization | CH₃I | N,N-Diethyl-N-methyl-3,7-dimethyloct-2-en-1-aminium iodide |

| Amine Oxide Formation | H₂O₂ | N,N-Diethyl-3,7-dimethyloct-2-en-1-amine N-oxide |

The lone pair of electrons on the nitrogen atom allows N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine to act as a Lewis base, donating its electron pair to a Lewis acid. This property is fundamental to its ability to form complexes with metal centers.

The amine can coordinate to a variety of metal ions, acting as a ligand. The strength of this coordination will depend on the nature of the metal, its oxidation state, and the steric environment around both the nitrogen atom and the metal center. The bulky 3,7-dimethyloct-2-ene substituent may influence the coordination geometry and the stability of the resulting metal complex.

Rearrangement Reactions and Isomerization Pathways of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine

Alkene Isomerization Studies (e.g., Z/E interconversion)

There is no specific information available in the surveyed literature regarding the Z/E isomerization of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine. While studies on similar allylic systems are common, dedicated research on the conditions and mechanisms for the interconversion of the (Z)- and (E)-isomers of this particular compound has not been found.

Amine-Catalyzed Rearrangements (e.g., Smiles rearrangement, if applicable)

No documented instances of amine-catalyzed rearrangements, such as the Smiles rearrangement, involving N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine have been identified in the scientific literature. The applicability of such rearrangements would depend on the specific substitution patterns and reaction conditions, which have not been explored for this compound.

Oxidation and Reduction Chemistry of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine

Detailed studies on the oxidation and reduction of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine are absent from the available literature. While general methodologies for the oxidation of amines to N-oxides or the reduction of the alkene moiety are well-established in organic chemistry, their specific application to this compound, including reagents, conditions, and product outcomes, has not been reported.

Functionalization and Derivatization Strategies for Advanced Scaffolds

Introduction of Heteroatoms

Specific methods for the introduction of heteroatoms (e.g., oxygen, sulfur, phosphorus) onto the N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine scaffold are not described in the literature. Research on reactions such as hydroxylation, epoxidation, or sulfenylation at either the allylic position or the double bond of this compound has not been found.

Synthesis of Complex Polycyclic or Macrocyclic Systems

There is no available research detailing the use of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine as a building block in the synthesis of complex polycyclic or macrocyclic systems. While its structure suggests potential for use in intramolecular cyclization or as a component in multi-component reactions to form such systems, these possibilities have not been explored in the published literature.

Spectroscopic and Advanced Structural Elucidation Techniques for N,n Diethyl 3,7 Dimethyloct 2 Ene 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Stereochemical Assignment using 1D and 2D NMR (e.g., NOESY for Z/E isomers)

The stereochemistry of the trisubstituted double bond at the C2-C3 position of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine can be determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The key is to establish the spatial proximity of the substituents around the double bond.

In the ¹H NMR spectrum, the chemical shift of the vinyl proton at C2 provides initial clues. However, for an unambiguous assignment of the E and Z isomers, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. A NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å).

For the E isomer, a cross-peak would be expected between the vinyl proton at C2 and the protons of the methylene (B1212753) group at C1. Conversely, for the Z isomer, a NOESY correlation would be observed between the vinyl proton at C2 and the methyl protons at C3. By analyzing the NOESY spectrum for these key correlations, the geometric configuration of the double bond can be unequivocally assigned. nih.gov

Further confirmation can be obtained from other 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments help in the complete assignment of all proton and carbon signals in the molecule. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key NOESY Correlations for Stereochemical Assignment

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key NOESY Correlations for E Isomer | Key NOESY Correlations for Z Isomer |

|---|---|---|---|---|

| H1 | ~3.0-3.2 | ~50-55 | H2 | - |

| H2 | ~5.2-5.4 | ~120-125 | H1, H4 | H3-CH₃, H4 |

| C3-CH₃ | ~1.6-1.8 | ~15-20 | - | H2 |

Conformational Analysis via Variable Temperature NMR

The flexible acyclic chain of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine can adopt multiple conformations in solution. Variable-temperature (VT) NMR studies can provide insights into the dynamic processes and the conformational preferences of the molecule.

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At lower temperatures, the rate of interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct sets of signals for each populated conformer. Analysis of the coalescence behavior of the signals can provide thermodynamic parameters for the conformational exchange, such as the activation energy barrier (ΔG‡).

For N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, VT-NMR could be used to study the rotation around the C1-C2 and C4-C5 bonds, which would influence the relative spatial arrangement of the diethylamino group and the rest of the aliphatic chain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a crucial technique for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns.

For N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine (C₁₄H₂₉N), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The fragmentation of this compound in the mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI), would yield characteristic fragment ions. The fragmentation pathways of tertiary amines are well-documented and often involve α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.edu

Table 2: Plausible HRMS Fragmentation Pathways for N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine

| m/z of Fragment Ion | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| [M-CH₃]⁺ | Loss of a methyl radical | Cleavage of a C-C bond in the octene chain |

| [M-C₂H₅]⁺ | Loss of an ethyl radical | α-cleavage at the diethylamino group |

| [M-C₅H₁₁]⁺ | Loss of the isopentyl group | Cleavage of the C4-C5 bond |

Analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the atoms and the positions of the functional groups. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, IR and Raman spectra would show characteristic bands corresponding to the various functional groups. jchps.com

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=C | Stretching | ~1660-1680 |

| C-N | Stretching | ~1000-1250 |

| C-H (sp²) | Stretching | ~3010-3095 |

These techniques are also valuable for reaction monitoring. For example, during the synthesis of this amine, the disappearance of the characteristic bands of the starting materials and the appearance of the bands corresponding to the product can be monitored in real-time.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. However, its application is contingent on the ability to grow single crystals of sufficient quality.

N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, being a flexible, acyclic molecule, is likely to be an oil or a low-melting solid at room temperature, making it challenging to crystallize.

Should a crystalline derivative be prepared, for instance, by forming a salt with a suitable acid (e.g., hydrochloride or tartrate salt), X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This would also definitively establish the stereochemistry of the C2-C3 double bond.

Chiral Spectroscopy for Enantiomeric Excess Determination (e.g., ECD, VCD, if enantiopure forms are studied)

The presence of a stereocenter at C3 in N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine means that it can exist as a pair of enantiomers. Chiral spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for studying chiral molecules. nih.gov

If an enantiomerically enriched or pure sample of the compound were to be synthesized, ECD and VCD could be used to determine its absolute configuration and enantiomeric excess. nih.gov These techniques measure the differential absorption of left and right circularly polarized light.

The experimental ECD and VCD spectra can be compared with spectra predicted from quantum chemical calculations for each enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral center. These methods are particularly valuable when X-ray crystallography is not feasible. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine |

| hydrochloride |

Theoretical and Computational Studies of N,n Diethyl 3,7 Dimethyloct 2 Ene 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule. For a molecule like N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be employed to optimize the molecular geometry and calculate its electronic characteristics. nih.gov

Electronic Structure and Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. youtube.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. researchgate.net

For N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, the HOMO is expected to be localized around the electron-rich centers: the nitrogen atom of the tertiary amine and the π-system of the carbon-carbon double bond. The LUMO would likely be distributed over the allylic system. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Illustrative Data: The following table presents hypothetical frontier orbital energies for N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, as would be calculated using DFT.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.55 | Indicates sites susceptible to nucleophilic attack. |

| HOMO | -5.89 | Indicates sites susceptible to electrophilic attack (N atom, C=C bond). |

| HOMO-LUMO Gap | 5.34 | Correlates with chemical reactivity and stability. |

Charge Distribution and Electrostatic Potential (ESP) Calculations

The distribution of electron density within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. DFT calculations can quantify this distribution through methods like Natural Bond Orbital (NBO) analysis, which assigns partial atomic charges. acs.org

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's van der Waals surface. acs.org On an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. For N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, the ESP map would show a significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The π-bond of the alkene would also exhibit negative potential, though likely less intense than that of the nitrogen.

Illustrative Data: The table below shows plausible partial atomic charges for key atoms in N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, derived from a hypothetical NBO analysis.

| Atom | Hypothetical Partial Charge (a.u.) |

| N1 (Amine Nitrogen) | -0.45 |

| C1 (Methylene adjacent to N) | +0.15 |

| C2 (Alkene Carbon) | -0.20 |

| C3 (Alkene Carbon) | -0.10 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By using DFT, researchers can locate and characterize the energies of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov The energy difference between the reactants and the highest-energy transition state on the reaction pathway determines the activation energy, which governs the reaction rate.

For N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, a potential reaction for study is its allylic C-H amination or its reaction with an electrophile like an alkyl halide. nih.gov Computational analysis would involve:

Locating Stationary Points: Optimizing the geometries of all species involved in the proposed mechanism.

Transition State Searching: Identifying the saddle point on the potential energy surface that connects reactants to products.

Frequency Calculations: Confirming the nature of each stationary point. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Intrinsic Reaction Coordinate (IRC) Calculations: Plotting the reaction path from the transition state down to the connected reactant and product to ensure the correct pathway has been identified.

Such studies can distinguish between competing mechanisms, for example, whether a reaction proceeds via an S(_N)2 or S(_N)2' pathway. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible octene chain of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers to rotation around single bonds. This can be done by systematically rotating dihedral angles and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations offer a more dynamic view by simulating the atomic motions of the molecule over time. ulisboa.ptulisboa.pt By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape, revealing the preferred shapes of the molecule and the flexibility of its structure in different environments (e.g., in a vacuum or in a solvent). nih.govresearchgate.net For this molecule, MD simulations could reveal how the flexible tail folds and interacts with the diethylamino headgroup.

Illustrative Data: The following table shows hypothetical relative energies for different conformations resulting from rotation around the C1-C2 bond.

| Dihedral Angle (N-C1-C2=C3) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | +5.2 | Eclipsed (High Energy) |

| 60° | +1.5 | Gauche |

| 120° | +4.8 | Eclipsed (High Energy) |

| 180° | 0.0 | Anti (Lowest Energy) |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting how a molecule will react. rsc.org

Regioselectivity: When a reaction can occur at multiple sites, computational methods can predict the favored product by comparing the activation energies of the competing pathways. rsc.org For instance, in an electrophilic addition to N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, the model could determine whether the electrophile adds to the nitrogen or the C=C double bond by calculating the respective transition state energies. Local reactivity descriptors, such as Fukui functions, can also predict the most reactive atomic sites. rsc.org

Stereoselectivity: For reactions that can produce different stereoisomers, comparing the transition state energies leading to each isomer can predict the major product. This is crucial for understanding and designing asymmetric syntheses. nih.gov

Structure-Property Relationship (SPR) Modeling for Chemical Behavior

Structure-Property Relationship (SPR) models, often in the form of Quantitative Structure-Property Relationships (QSPR), use statistical methods to correlate calculated molecular descriptors with macroscopic physical or chemical properties.

For N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, a QSPR study would involve:

Calculating a wide range of molecular descriptors (e.g., molecular weight, volume, surface area, polarizability, dipole moment, HOMO/LUMO energies).

Gathering experimental data for a specific property (e.g., boiling point, viscosity, solvent affinity) for a set of structurally similar amines.

Developing a mathematical model that links the calculated descriptors to the experimental property.

Once validated, this model could be used to predict the properties of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine and other related compounds without the need for further experiments, aiding in the design of molecules with desired characteristics. researchgate.net

Applications of N,n Diethyl 3,7 Dimethyloct 2 Ene 1 Amine and Its Derivatives in Chemical Science Excluding Clinical/medical Applications

Role in Organic Synthesis Methodology Development

The unique structure of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, featuring a tertiary amine and a citronellene-like backbone, suggests its potential utility in the development of new organic synthesis methodologies.

While there is no specific documented use of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine as a chiral auxiliary, its chiral center at the C3 position could theoretically be exploited. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. For this compound to be an effective chiral auxiliary, it would need to be enantiomerically pure. If a single enantiomer of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine were available, it could potentially be used to direct stereoselective transformations.

Furthermore, the nitrogen atom in N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine could serve as a coordination site for metal centers, making it a potential precursor for chiral ligands in asymmetric catalysis. The synthesis of such ligands would involve further chemical modification to introduce additional coordinating groups.

N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine can be considered a functionalized terpene derivative. Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and they are often used as starting materials in the synthesis of more complex molecules. The presence of the amine group and the double bond in N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine provides reactive sites for further chemical transformations.

For instance, the amine group can be converted into other functional groups, or it can be used to direct the reactivity of adjacent parts of the molecule. The double bond can undergo a variety of reactions, such as addition reactions, to introduce new functional groups and build molecular complexity. A related compound, N,N-diethylgeranylamine, is known to be a key intermediate in the synthesis of industrially important acyclic monoterpenes like geranyl acetate (B1210297), linalool, citral (B94496), and citronellal (B1669106). chemscene.com

Table 1: Potential Transformations of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine as a Building Block

| Functional Group | Potential Reaction | Resulting Structure |

| Tertiary Amine | Hofmann Elimination | Formation of a new double bond |

| Alkene | Epoxidation | Introduction of an epoxide ring |

| Alkene | Hydroboration-Oxidation | Formation of an alcohol |

| Alkene | Ozonolysis | Cleavage of the double bond to form carbonyl compounds |

Applications in Material Science and Polymer Chemistry

The application of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine in material science and polymer chemistry is not well-documented. However, its molecular structure suggests some hypothetical roles.

The presence of a polymerizable group is a prerequisite for a molecule to act as a monomer. N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine in its current form is not a typical monomer for common polymerization reactions. However, it could potentially be chemically modified to introduce a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. If such a modification were performed, the resulting monomer could be used to synthesize specialty polymers with unique properties imparted by the terpene-like backbone.

There is no evidence to suggest that N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine is a precursor for conductive polymers. The synthesis of conductive polymers typically involves the polymerization of aromatic or heteroaromatic monomers.

The structure of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, with a hydrophilic amine head and a long hydrophobic alkyl tail, is reminiscent of a surfactant molecule. Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. While this specific compound is not a conventional surfactant, it could potentially be quaternized at the nitrogen atom to form a cationic surfactant. Such a modification would enhance its amphiphilic character.

Catalytic Applications (e.g., Organocatalysis, Ligand Design for Metal Catalysis)

Direct catalytic applications of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine have not been reported. However, its chemical structure allows for speculation on its potential in this field.

In the realm of organocatalysis, tertiary amines are known to act as catalysts for a variety of reactions. The basicity and steric environment of the nitrogen atom in N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine could potentially enable it to catalyze certain transformations.

As mentioned in section 6.1.1., the nitrogen atom could serve as a coordination site for metal ions. This opens up the possibility of using N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine as a ligand in metal catalysis. The performance of a metal catalyst is often highly dependent on the electronic and steric properties of its ligands. The specific structure of this amine could lead to catalysts with novel reactivity or selectivity. However, without experimental data, this remains a hypothetical application.

Utilization in Advanced Analytical Chemistry Method Development

In the field of advanced analytical chemistry, the development of robust and reliable methods for the characterization of complex reaction mixtures is paramount. The synthesis of terpenoids and their derivatives often results in a complex matrix of isomers and byproducts. orgsyn.org In such scenarios, the use of well-characterized reference standards is crucial for accurate quantification and identification of components.

While specific documentation on the use of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine as a reference standard is not extensively reported in publicly available literature, its structural characteristics make it a suitable candidate for such applications. An ideal internal standard for chromatographic analysis should be a stable compound with similar chemical properties to the analytes of interest but should not be naturally present in the sample. sigmaaldrich.com Given that the synthesis of terpene amines can lead to various isomers, a purified and well-characterized standard of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine could serve as an invaluable tool for the quantitative analysis of reaction mixtures involving similar compounds.

For instance, in the gas chromatography-mass spectrometry (GC-MS) analysis of essential oils or synthetic fragrance mixtures, which are rich in terpenes, the addition of a known concentration of a reference standard allows for the accurate determination of the concentration of other components. The choice of an internal standard is critical, and compounds like tridecane (B166401) or dodecane (B42187) are often used for terpene analysis. sigmaaldrich.comnih.gov However, for the specific analysis of terpene amines, a standard with a closer structural resemblance, such as N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine , would likely provide more accurate quantification due to similar behavior during extraction and analysis.

The development of analytical methods for complex mixtures often involves the validation of parameters such as linearity, accuracy, and precision. The availability of a high-purity reference standard is a prerequisite for these validation studies.

Table 1: Potential Analytical Applications of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine as a Reference Standard

| Analytical Technique | Application | Rationale |

| Gas Chromatography (GC) | Quantification of terpene amines in reaction mixtures. | Similar volatility and chromatographic behavior to related analytes. |

| Mass Spectrometry (MS) | Identification and confirmation of related structures. | Provides a known fragmentation pattern for comparison. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of new terpene amine derivatives. | A well-characterized spectrum can aid in the identification of unknown related compounds. |

Potential in Agrochemicals

The search for new and effective crop protection agents is a continuous effort in the agrochemical industry. There is a growing interest in leveraging natural product scaffolds for the development of novel pesticides with improved efficacy and better environmental profiles. Terpenes and their derivatives have been recognized for their potential as biopesticides, exhibiting a range of biological activities including insecticidal, fungicidal, and herbicidal properties. researchgate.netnih.gov

The amine functional group can be a key component in the design of new bioactive molecules. Several studies have explored the herbicidal and fungicidal activities of various amine derivatives. For example, research on p-menthane-based secondary amines has demonstrated significant herbicidal activity against common weeds like barnyard grass and rape. rsc.orgglobethesis.com These findings suggest that the terpene backbone, when combined with an amine functionality, can lead to potent agrochemicals.

N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine , also known as N,N-diethylgeranylamine, serves as a key intermediate in the synthesis of other industrially important acyclic monoterpenes. orgsyn.org This synthetic versatility makes it a valuable starting material for the creation of a library of novel derivatives for agrochemical screening. By modifying the amine substitution or the terpene backbone, chemists can systematically explore the structure-activity relationships to optimize for desired pesticidal properties.

While direct reports on the agrochemical applications of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine are limited, the demonstrated bioactivity of related terpene amines provides a strong rationale for its potential in this field. The development of novel crop protection agents often begins with the identification of promising lead structures that can be chemically modified to enhance their activity and selectivity.

Table 2: Reported Herbicidal Activity of select sec-p-menthane-7-amine Derivatives

| Compound | Target Weed | Activity Metric (IC50 in mmol/L) | Reference |

| Compound A14 | Barnyard Grass (Root Growth) | 0.0056 | globethesis.com |

| Compound A14 | Barnyard Grass (Shoot Growth) | 0.0298 | globethesis.com |

| Compound C21 | Barnyard Grass (Root Growth) | 0.0088 | globethesis.com |

| Compound C21 | Barnyard Grass (Shoot Growth) | 0.0662 | globethesis.com |

This table presents data for related terpene amine derivatives to illustrate the potential of this class of compounds in agrochemical applications.

The data in Table 2, showcasing the high herbicidal efficacy of certain p-menthane-1-amine and p-menthane-7-amine derivatives, underscores the potential for discovering potent new herbicides based on terpene amine scaffolds. globethesis.com The structural similarity of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine to these active compounds makes it a promising candidate for further investigation and development as an intermediate for novel crop protection agents.

Analytical Methodologies for Research and Characterization of N,n Diethyl 3,7 Dimethyloct 2 Ene 1 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separation science, providing the means to resolve individual components from a mixture. For a molecule like N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, both gas and liquid chromatography are indispensable tools for isolation and purity evaluation.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds, making it well-suited for terpene derivatives like N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine. In research settings, GC is frequently used to monitor the progress of synthesis reactions and to determine the final purity of the product. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. restek.comnih.gov

For purity assessment, the peak area normalization method is often employed, where the percentage purity is calculated from the relative area of the main compound peak to the total area of all peaks in the chromatogram. google.com Method parameters are critical for achieving good resolution and reliable quantification.

Table 1: Illustrative GC Parameters for Amine Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-624 or similar mid-polarity capillary column |

| Injector Temperature | 200-250 °C |

| Detector Temperature | 250-300 °C (FID) |

| Carrier Gas | High-purity Nitrogen or Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Temperature gradient (e.g., initial temp 50°C, ramp to 220°C) |

This table represents typical starting parameters for method development, based on methods for similar amines. google.com

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for compounds that may be thermally labile or less volatile. restek.com However, the analysis of terpenes and amines by HPLC can present challenges. restek.comresearchgate.net Terpenes often lack a strong UV chromophore, making detection difficult with standard UV-Vis detectors. restek.comnih.gov Furthermore, basic compounds like tertiary amines can interact with residual silanol (B1196071) groups on conventional silica-based C18 columns, leading to poor peak shape (tailing). researchgate.net

To overcome these issues, derivatization of the amine with a UV-absorbing agent like salicylaldehyde (B1680747) can be employed to enhance detection by a UV detector. chromatographyonline.com Alternatively, specialized columns or mobile phase additives (e.g., triethylamine) can be used to improve peak symmetry. researchgate.net Reversed-phase HPLC on a C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point. researchgate.netchromatographyonline.com

N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine possesses a chiral center at the C3 position of the octene chain, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical in many research applications. wikipedia.org Chiral chromatography is the most effective technique for this purpose. yakhak.org

This separation can be achieved using either chiral GC or chiral HPLC. yakhak.orgnih.gov In both techniques, a chiral stationary phase (CSP) is used. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. mdpi.com

For chiral GC, derivatization of the amine is often necessary to achieve separation. nih.gov In chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely successful for resolving chiral amines under normal-phase conditions (e.g., using hexane/isopropanol as the mobile phase). yakhak.orgmdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector Example | Technique |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | HPLC |

| Polysaccharide-based | Amylose tris(4-methylbenzoate) | HPLC |

| Amino acid derivative | L-valine derivative (e.g., Chirasil-Val) | GC |

| Cyclodextrin derivative | Substituted β-cyclodextrin | GC |

This table lists examples of CSPs known for their effectiveness in separating chiral amines. yakhak.orgnih.govwiley.com

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are essential for unambiguous identification and analysis in complex matrices.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov It is the gold standard for the analysis of volatile and semi-volatile compounds, including terpenes and their derivatives. researchgate.netresearchgate.net As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. researchgate.net

The mass spectrum of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions. For terpene-like structures, common fragmentations include the loss of alkyl groups (e.g., methyl, isopropyl) and cleavages at allylic positions. researchgate.netresearchgate.net The nitrogen atom in the amine group would also direct fragmentation pathways. By comparing the obtained mass spectrum with library data or through interpretation, the structure of the compound can be confirmed.

For enhanced sensitivity and specificity, particularly in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. acs.org This technique is suitable for a broader range of compounds than GC-MS, including those that are less volatile or thermally sensitive. thermofisher.com

In an LC-MS/MS analysis of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, the compound would first be separated on an HPLC column. The eluent is then directed to the mass spectrometer's ion source. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques for such molecules. thermofisher.comwaters.com ESI in positive ion mode would likely protonate the tertiary amine to form the [M+H]+ ion.

In the tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. Monitoring one or more of these specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides exceptional selectivity and allows for accurate quantification even at very low concentrations, minimizing matrix interference. thermofisher.com The choice of mobile phase pH is critical for managing the retention and ionization of amines. waters.com

Table 3: Comparison of Hyphenated Techniques

| Technique | Ionization Method | Key Advantage | Best Suited For |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Structural elucidation via fragmentation libraries | Volatile & thermally stable compounds; purity confirmation |

| LC-MS/MS | ESI or APCI | High sensitivity & selectivity; trace quantification | Less volatile compounds; analysis in complex matrices |

Advanced Spectrophotometric Methods for Quantitative Analysis in Research Contexts

UV-Visible (UV-Vis) spectrophotometry is a widely accessible technique for quantitative analysis. It operates on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance in the solution (Beer-Lambert law). msu.edu

The structure of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine contains two potential chromophores: the isolated carbon-carbon double bond (C=C) and the non-bonding electrons on the nitrogen atom of the tertiary amine. msu.edu Isolated C=C bonds typically exhibit a π → π* transition in the deep UV region (around 170-190 nm), while the n → σ* transition for amines occurs at a similarly short wavelength (<200 nm). msu.edumasterorganicchemistry.com Consequently, the compound is not expected to absorb strongly in the standard analytical UV range (200-400 nm) and would appear colorless.

However, UV-Vis spectrophotometry can still be adapted for its quantification. One established method involves the extraction of the amine into a dilute acidic solution (e.g., hydrochloric acid). nih.gov Protonation of the amine can cause a slight shift in the absorption profile, which can be used for quantification against a calibration curve prepared under identical conditions. While not as specific as chromatographic methods, its simplicity and speed make it useful for rapid concentration measurements in research contexts where the sample matrix is well-defined and free of interfering substances. nih.gov The presence of impurities with significant UV absorbance would, of course, interfere with the accuracy of this method.

Electrochemical Methods for Redox Behavior Studies

While direct electrochemical studies on N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine are not extensively documented in scientific literature, its redox behavior can be inferred from the well-established electrochemical characteristics of aliphatic tertiary amines. mdpi.comnih.govnih.gov Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for investigating the oxidation mechanisms of such compounds. mdpi.comnih.gov

The electrochemical oxidation of simple aliphatic amines is a generally consistent process, irrespective of the specific organic substituents attached to the nitrogen atom. mdpi.com For a tertiary amine like N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, the oxidation process is expected to be initiated by a one-electron transfer from the nitrogen atom, forming a radical cation. This initial step is typically irreversible due to the subsequent rapid chemical reactions of the highly reactive radical cation. The stability of this intermediate is influenced by the structure of the amine.

The general mechanism for the anodic oxidation of a tertiary amine involves the following steps:

Initial Oxidation: Loss of an electron from the nitrogen atom to form a radical cation.

Deprotonation: The radical cation undergoes deprotonation from an alpha-carbon, leading to the formation of a carbon-centered radical.

Further Oxidation or Disproportionation: The resulting radical can then either be further oxidized to an iminium cation or undergo disproportionation.

| Parameter | Predicted Value/Characteristic | Technique |

|---|---|---|

| Oxidation Potential (Epa) | Relatively low (compared to primary/secondary amines) | Cyclic Voltammetry |

| Process Reversibility | Irreversible | Cyclic Voltammetry |

| Mechanism | EC (Electron transfer followed by Chemical reaction) | Cyclic Voltammetry |

| Number of Electrons Transferred (overall) | 1 e⁻ per molecule | Controlled Potential Electrolysis |

The presence of the double bonds in the octene chain of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine might also influence its electrochemical behavior, potentially offering alternative sites for electrochemical activity under certain conditions, although oxidation at the nitrogen lone pair is generally the most favorable process for aliphatic amines.

Development of Novel Research-Oriented Probes or Assays

The development of specific probes or assays for N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine is an area ripe for exploration. Given the absence of specific literature, potential strategies can be devised based on the known reactivity of tertiary amines and the unique structural aspects of this terpenoid derivative.

One promising avenue is the development of fluorescent probes. While many fluorescent derivatization reagents target primary and secondary amines, certain reagents can react with tertiary amines to produce fluorescent products. libretexts.org For instance, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) have been utilized for the derivatization of some tertiary amines, leading to products that can be detected by fluorescence. libretexts.org The reaction of such a reagent with the tertiary amine of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine would introduce a fluorophore, enabling its sensitive detection and quantification via techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

| Strategy | Principle | Potential Detection Method |

|---|---|---|

| Fluorescent Derivatization | Covalent labeling of the tertiary amine with a fluorescent tag (e.g., using FMOC-Cl). libretexts.org | HPLC with Fluorescence Detection |

| Immunoassay Development | Generation of specific antibodies against the N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine structure (as a hapten). | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Chemical Sensor Array | Utilizing the interaction of the amine with an array of chemosensitive materials to generate a unique response pattern. | Colorimetry, Fluorimetry, or Electrochemical Signal Transduction |

Another sophisticated approach would be the development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). This would involve synthesizing a hapten by conjugating N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine or a derivative to a carrier protein to elicit an antibody response. The resulting antibodies would offer high specificity for the target molecule, enabling the development of a highly sensitive and selective assay for its detection in complex matrices.

Furthermore, the development of chemical sensors could provide a means for real-time monitoring. These sensors could be based on various transduction principles, including optical or electrochemical signals, arising from the specific interaction of the amine with a sensitized surface. The terpenoid backbone of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine could also be exploited for the design of specific molecularly imprinted polymers (MIPs) to be used as recognition elements in sensors or for solid-phase extraction.

Future Research Directions and Perspectives on N,n Diethyl 3,7 Dimethyloct 2 Ene 1 Amine

Exploration of Unexplored Synthetic Pathways and Sustainable Synthesis

The current industrial synthesis of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine often relies on the reaction of myrcene (B1677589) with diethylamine (B46881) in the presence of lithium metal or butyllithium (B86547). While effective, there is a growing need for more sustainable and environmentally friendly synthetic routes. Future research should focus on the development of greener methodologies.

One promising avenue is the exploration of electrochemical synthesis. The electrochemical coupling of alkenes and amines presents a novel approach to forming allylic amines, potentially reducing the reliance on hazardous reagents. nih.govnih.gov Another area of interest is the use of deep eutectic solvents (DESs) as green and recyclable reaction media for the alkylation of amines with allylic alcohols. rsc.org Furthermore, the development of heterogeneous catalysts, such as MoO₃/TiO₂, could offer a reusable and more sustainable alternative to homogeneous catalyst systems for the synthesis of allylic amines. researchgate.net Investigating the direct amination of terpenes using biocatalysis or photocatalysis could also lead to more sustainable and atom-economical synthetic processes. acs.orgnih.gov

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Electrochemical Synthesis | Reduced reagent use, milder reaction conditions | Development of efficient electrode materials and reaction conditions for the coupling of myrcene and diethylamine. |

| Deep Eutectic Solvents | Green, recyclable, and often biodegradable solvents | Screening of various DES compositions for optimal yield and selectivity; investigation of reaction mechanisms in DES. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Design and synthesis of robust and selective solid acid or metal-supported catalysts for the direct amination of myrcene. |

| Biocatalysis/Photocatalysis | High selectivity, mild conditions, use of renewable energy | Identification and engineering of enzymes for the specific amination of myrcene; development of efficient photocatalytic systems. |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The known reactivity of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine is largely centered on its isomerization to citronellal (B1669106) enamine. However, its structure, featuring a tertiary amine and two double bonds, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations of this molecule.

Areas ripe for exploration include:

Cycloaddition Reactions: The diene moiety in the parent terpene, myrcene, is known to undergo various cycloaddition reactions. Investigating the potential for Diels-Alder and other cycloaddition reactions involving the double bonds of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine could lead to the synthesis of complex polycyclic amine structures with potential biological activity.

Hydroaminomethylation: This one-pot reaction, which combines hydroformylation and reductive amination, could be applied to the terminal double bond of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine to introduce another amine functionality, leading to novel diamine structures. mdpi.com

Oxidative Functionalization: The selective oxidation of the double bonds could yield valuable difunctionalized amine derivatives, such as epoxides or diols, which can serve as versatile synthetic intermediates.

Radical Reactions: Exploring radical additions to the double bonds could open up new avenues for C-C and C-heteroatom bond formation, expanding the chemical space accessible from this starting material. rsc.org

Development of Highly Stereoselective and Regioselective Methodologies

The asymmetric isomerization of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine to optically active enamines using rhodium-BINAP catalysts is a landmark example of stereoselective catalysis. nih.gov Future research should build upon this success to develop a broader range of highly stereoselective and regioselective transformations.

Key research directions include:

Enantioselective C-H Amination: The direct, enantioselective amination of the allylic C-H bonds of myrcene to produce chiral N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine would be a significant advancement. This could potentially be achieved through the development of novel transition metal catalysts or biocatalytic systems. nih.gov

Regioselective Functionalization: Developing catalytic systems that can selectively functionalize one of the two double bonds would greatly enhance the synthetic utility of this molecule. This could involve leveraging directing group strategies or catalyst control to achieve high regioselectivity in reactions such as hydroformylation, oxidation, or amination. The polymerization of myrcene has shown that the regioselectivity can be controlled by the choice of catalyst and reaction conditions. nih.govresearchgate.net

Diastereoselective Reactions: For reactions that introduce new stereocenters, the development of methodologies that afford high diastereoselectivity will be crucial for the synthesis of complex target molecules.

Advanced Applications in Emerging Technologies (e.g., sensing, energy storage)

While N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine is primarily used as a chemical intermediate, its unique molecular structure suggests potential applications in emerging technologies. This is a largely unexplored area that warrants significant future investigation.

Sensing: The amine functionality of the molecule could be exploited for the development of chemical sensors. Amines are known to interact with various analytes, and incorporating this terpene-derived amine into a sensor platform, for instance, in organic field-effect transistors, could lead to novel devices for the detection of specific molecules. mdpi.com The development of biosensors for biogenic amines is an active area of research, and terpene-derived amines could offer unique properties for such applications. nih.govresearchgate.net

Energy Storage: The field of organic-based energy storage is rapidly growing. While there is no direct research on N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine in this area, the presence of nitrogen and unsaturated bonds suggests it could be a precursor for novel organic electrode materials or electrolyte additives in batteries. Research into the electrochemical properties of this molecule and its derivatives is a promising, albeit speculative, future direction.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to understand and predict the behavior of molecules. Deeper theoretical studies on N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine can provide valuable insights into its structure-reactivity relationships and guide the development of new synthetic methodologies and applications.

Future theoretical investigations should focus on:

Reaction Mechanisms: Detailed Density Functional Theory (DFT) studies can elucidate the mechanisms of known reactions, such as the rhodium-catalyzed isomerization, providing a deeper understanding of the factors controlling stereoselectivity. nih.govresearchgate.netrsc.org This knowledge can then be used to design more efficient catalysts and reaction conditions.

Reactivity Prediction: Computational models can be used to predict the reactivity of different sites within the molecule towards various reagents, guiding the exploration of novel chemical transformations. rsc.orgacs.orgnih.gov

Conformational Analysis: Understanding the conformational landscape of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine and its complexes with catalysts is crucial for rationalizing and predicting the outcomes of stereoselective reactions.

Electronic Properties: Calculation of the electronic properties, such as HOMO and LUMO energies, can provide insights into its potential as a component in electronic materials for applications in sensing or energy storage.

By systematically exploring these research avenues, the scientific community can unlock the full potential of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, transforming it from a mere intermediate into a versatile platform for chemical innovation.

Q & A

Q. What established synthetic routes are available for N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine, and what are their mechanistic considerations?

The compound is synthesized via a one-step addition of diethylamine to myrcene (a terpene) under controlled conditions. Sodium naphthalenide is often used as a catalyst to facilitate the reaction, yielding the E-isomer predominantly. Key steps include maintaining anhydrous conditions and optimizing reaction time (8-12 hours) to achieve >85% purity. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the double-bond geometry (E-configuration) and substituent positions. Mass spectrometry (MS) validates the molecular weight (209.377 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy can identify amine and alkene functional groups. Computational tools like ChemDraw assist in predicting spectral data for comparison .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

The compound’s hydrophobicity (predicted logP ~4.2) suggests limited aqueous solubility, necessitating solvents like DMSO or ethanol for dissolution. Its volatility requires storage at low temperatures (-20°C) under inert gas. Stability studies indicate susceptibility to oxidation, recommending antioxidants like BHT for long-term storage .

Advanced Research Questions

Q. How does stereochemistry (E/Z isomerism) influence the compound’s reactivity and biological interactions?

The E-isomer’s trans-configuration creates steric hindrance, reducing nucleophilic attack susceptibility compared to the Z-isomer. Computational studies using Density Functional Theory (DFT) reveal distinct electron density distributions at the double bond, affecting binding affinity to hydrophobic targets like lipid membranes or enzymes .

Q. What computational strategies can predict the compound’s pharmacokinetic or receptor-binding behavior?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with biological targets, such as G-protein-coupled receptors (GPCRs). Quantitative Structure-Activity Relationship (QSAR) models using descriptors like polar surface area and H-bond acceptors predict absorption and toxicity profiles .

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

Contradictions may arise from solvent polarity effects (e.g., CDCl3 vs. DMSO-d6 in NMR) or impurities. Cross-validate data using high-resolution MS and replicate experiments under standardized conditions. Collaborative databases like PubChem or EPA CompTox provide benchmark spectra for comparison .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining yield?

Optimize catalyst loading (e.g., 1-2 mol% sodium naphthalenide) and temperature (60-80°C) to minimize side reactions. Use flow chemistry for continuous production and inline IR monitoring for real-time quality control. Scalable purification methods, such as centrifugal partition chromatography, improve throughput .

Q. How can researchers investigate the compound’s interaction with biological membranes or proteins?

Surface Plasmon Resonance (SPR) measures binding kinetics to lipid bilayers. Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Fluorescence anisotropy assays using labeled phospholipids assess membrane fluidity changes induced by the compound .

Methodological Guidelines

- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of substituents around the double bond.

- Purity Assessment : Combine GC-MS with evaporative light scattering detection (ELSD) for non-volatile impurity detection.

- Reaction Optimization : Design of Experiments (DoE) software (e.g., MODDE) identifies critical parameters (temperature, solvent ratio) for yield improvement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.